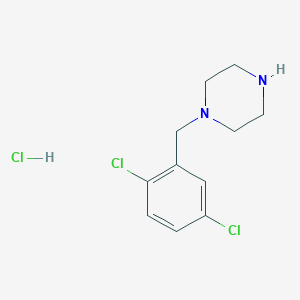
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a dichlorobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperazine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichloro-benzyl)-piperazine hydrochloride
- 1-(3,5-Dichloro-benzyl)-piperazine hydrochloride
- 1-(2,6-Dichloro-benzyl)-piperazine hydrochloride
Uniqueness
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl group This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds
Properties
Molecular Formula |
C11H15Cl3N2 |
|---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
PPDVZPXWIXPYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


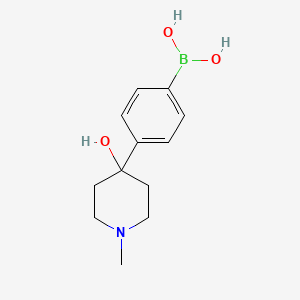
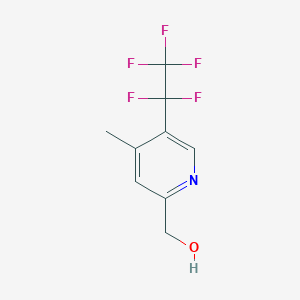
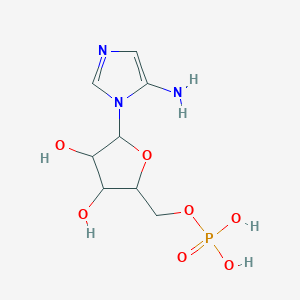
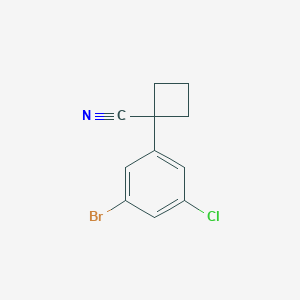
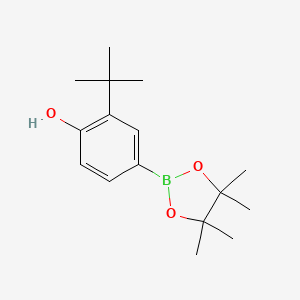
![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)
![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
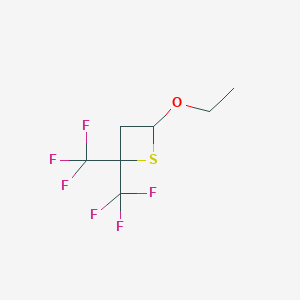
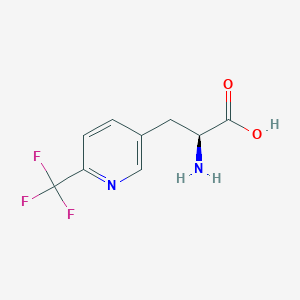
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)
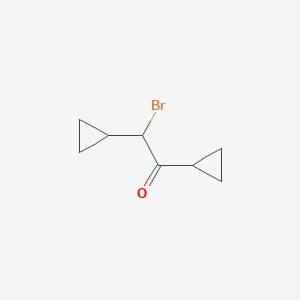
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)
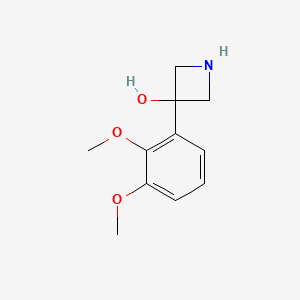
![2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11753126.png)
